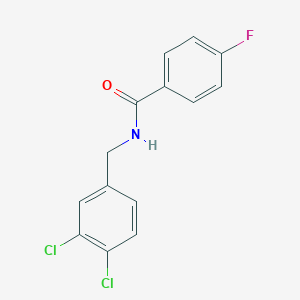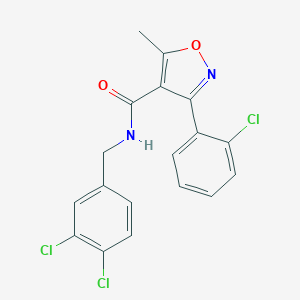![molecular formula C27H26BrN3O5 B330977 N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330977.png)
N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a benzodioxole moiety, and a bromo substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromo Substituent: Bromination of the quinazolinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Pentyloxyphenyl Group: This step involves the coupling of the pentyloxyphenyl group to the quinazolinone core, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be introduced through cyclization reactions involving appropriate precursors.
Final Coupling and Carboxamide Formation: The final step involves coupling the benzodioxole moiety with the quinazolinone core and forming the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions and signaling pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets. The quinazolinone core and benzodioxole moiety may interact with enzymes or receptors, modulating their activity and affecting cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their therapeutic properties.
Benzodioxole Derivatives: Compounds containing a benzodioxole moiety, such as piperonyl butoxide, are used as insecticide synergists.
Uniqueness
N-[6-BROMO-4-OXO-2-[4-(PENTYLOXY)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of structural features, including the quinazolinone core, benzodioxole moiety, and bromo substituent. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26BrN3O5 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
N-[6-bromo-4-oxo-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H26BrN3O5/c1-2-3-4-13-34-20-9-5-17(6-10-20)25-29-22-11-8-19(28)15-21(22)27(33)31(25)30-26(32)18-7-12-23-24(14-18)36-16-35-23/h5-12,14-15,25,29H,2-4,13,16H2,1H3,(H,30,32) |
InChI Key |
DAGAVBHGDOEQRO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B330894.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B330895.png)

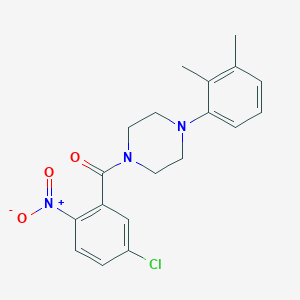
![Isopropyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B330901.png)
![(2E)-3-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B330902.png)

![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B330905.png)
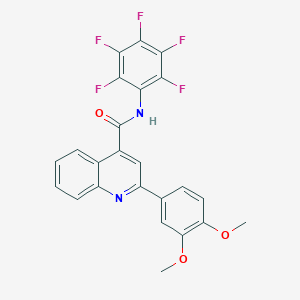
![Isopropyl 2-({4-chloro-3-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330911.png)
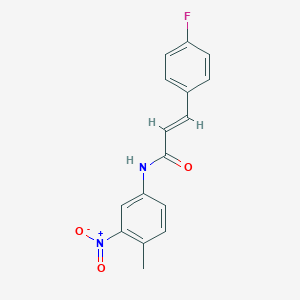
![3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B330914.png)
